TRIS maleate salt

Catalog No.
S628671
CAS No.
72200-76-1
M.F
C4H11NO3.C4H4O4
C8H15NO7
M. Wt
237.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS maleate salt

CAS Number

72200-76-1

Product Name

TRIS maleate salt

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;but-2-enedioic acid

Molecular Formula

C4H11NO3.C4H4O4
C8H15NO7

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)

InChI Key

HTMWOUBCEZXSHN-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O

Buffering Capacity

One of the most prominent applications of TRIS maleate salt is its ability to act as a buffer. Buffers are crucial in scientific research for maintaining a stable pH (acidity or alkalinity) in various solutions. TRIS maleate salt exhibits excellent buffering capacity, particularly in the physiological pH range (around 7.0-7.4) []. This makes it ideal for applications such as:

  • Cell culture media: Maintaining a stable pH is essential for optimal cell growth and survival in cell culture experiments []. TRIS maleate salt helps maintain the physiological pH range within the culture media, providing a suitable environment for cells.
  • Protein purification: Proteins are sensitive to changes in pH, which can affect their stability and function. TRIS maleate salt is often used in protein purification protocols to maintain the optimal pH for protein activity and prevent denaturation [].
  • Enzyme assays: Enzymes have specific pH ranges where they exhibit optimal activity. TRIS maleate salt can be used in enzyme assays to maintain this optimal pH, ensuring accurate measurement of enzyme activity [].

Other Applications

Beyond its buffering capacity, TRIS maleate salt finds application in various other scientific research areas:

  • Molecular Biology Techniques: TRIS maleate salt plays a role in various molecular biology techniques, including DNA and RNA extraction, gel electrophoresis, and polymerase chain reaction (PCR) []. It helps maintain a suitable ionic environment for these processes.
  • Research on Organic Synthesis: TRIS maleate salt has been explored as a potential intermediate in the synthesis of other organic compounds, although its specific applications in this area are still under investigation [].

TRIS maleate salt, also known as tris(hydroxymethyl)aminomethane maleate, is a maleate salt formed from the reaction of tris and maleic acid in a 2:1 molar ratio. Its chemical formula is C12H26N2O10C_{12}H_{26}N_{2}O_{10} with a molecular weight of approximately 358.34 g/mol . The compound appears as a white fine crystalline powder and is soluble in water, with a typical pH range of 3.0 to 4.5 when prepared at a concentration of 0.5 M . TRIS maleate is primarily used as a buffering agent in various biochemical applications.

  • TRIS: Generally considered non-toxic and non-hazardous [].
  • Maleic acid: Can cause irritation to skin, eyes, and respiratory tract upon contact [].

TRIS maleate salt exhibits typical reactions associated with amines, such as condensation reactions with aldehydes and complexation with metal ions. The buffering capacity of TRIS maleate is attributed to its ability to resist changes in pH when small amounts of acids or bases are added, functioning effectively within the pH range of 7.5 to 8.5 . This property is crucial in biochemical experiments where maintaining specific pH levels is essential for enzyme activity and stability.

TRIS maleate salt is recognized for its biological compatibility and is frequently employed in molecular biology and biochemistry. It serves as a buffer in various biological assays, including protein and nucleic acid extraction and purification processes. Moreover, TRIS maleate has been noted for its role in enhancing cell membrane permeability, making it useful in transfection protocols .

The synthesis of TRIS maleate involves the reaction between tris(hydroxymethyl)aminomethane and maleic acid. This reaction typically follows these steps:

  • Preparation of Reactants: Obtain tris(hydroxymethyl)aminomethane and maleic acid.
  • Reaction: Combine the reactants in a controlled environment, maintaining the stoichiometric ratio of 2:1 (tris to maleic acid).
  • Crystallization: Allow the solution to cool, promoting the formation of TRIS maleate crystals.
  • Purification: Collect the crystals through filtration and dry them to obtain pure TRIS maleate salt .

Research on TRIS maleate has indicated its interactions with various biomolecules, particularly enzymes. While it serves as an effective buffer, it can inhibit certain enzymatic activities due to its chelation properties with metal ions . Studies have shown that TRIS can affect enzyme kinetics, necessitating careful consideration when designing experiments involving metalloproteins or metal-dependent enzymes.

TRIS maleate shares similarities with other buffer salts but exhibits unique characteristics that distinguish it from them:

Compound NameChemical FormulaBuffering RangeUnique Features
Tris(hydroxymethyl)aminomethaneC4H11NO3C_4H_{11}NO_3pH 7-9Widely used; low cost; inhibits some enzymes
Maleic acidC4H4O4C_4H_4O_4N/ADicarboxylic acid; forms salts
Sodium acetateC2H3NaO2C_2H_3NaO_2pH 4-6Commonly used in biochemical applications
Phosphate bufferVariespH 6-8Stabilizes pH through multiple equilibria

TRIS maleate stands out due to its ability to maintain a lower effective pH buffering capacity compared to traditional TRIS buffers while still providing essential buffering capabilities for biological systems . Its unique combination of properties makes it particularly valuable in specific experimental contexts where lower pH conditions are required.

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

237.08485182 g/mol

Monoisotopic Mass

237.08485182 g/mol

Heavy Atom Count

16

Wikipedia

Tris maleate

Dates

Modify: 2023-08-15

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